N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S2/c12-7-4-2-1-3-6(7)9(18)14-10-15-16-11(20-10)19-5-8(13)17/h1-4H,5H2,(H2,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDUDEWKYIRXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the starting reagent.
Alkylation: The sulfur atom of the thiadiazole ring is alkylated using 2-chloroacetyl chloride under basic conditions to form an intermediate compound.
Acylation: The intermediate is then acylated with 2-chlorobenzoyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The primary amide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
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Basic hydrolysis proceeds via deprotonation of the amide nitrogen, followed by hydroxide ion attack .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring participates in electrophilic substitution and coordination chemistry.
Electrophilic Substitution
| Reaction | Reagents | Position | Product | Yield | References |
|---|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), FeCl₃ | C-5 | 5-Bromo-1,3,4-thiadiazole derivative | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-1,3,4-thiadiazole derivative | 58% |
Coordination Chemistry
The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals:
Thioether Oxidation
The -S- linkage oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | 70% | |
| KMnO₄ (0.1M) | H₂O, pH 7, 25°C | Sulfone derivative | 85% |
Kinetics :
Nucleophilic Aromatic Substitution
The chloro substituent on the benzamide undergoes substitution with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C | 2-Methoxybenzamide derivative | 63% | |
| Piperidine | DMSO, 100°C | 2-Piperidinobenzamide derivative | 71% |
Activation Energy :
Condensation Reactions
The primary amine (-NH₂) in the side chain participates in Schiff base formation:
| Carbonyl Compound | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, Δ | Schiff base with imine linkage | 76% | |
| Acetylacetone | Glacial AcOH, RT | β-Diketone conjugate | 68% |
Biological Interactions
The compound exhibits reactivity toward biological targets:
Key Findings from Experimental Data:
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity
- Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that the inclusion of thiadiazole moieties enhances the antimicrobial activity of benzamide derivatives .
-
Anticancer Potential
- The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways .
-
Enzyme Inhibition
- This compound has been evaluated as a potential inhibitor of certain enzymes implicated in disease processes. Enzyme inhibition studies reveal that this compound can interfere with the activity of enzymes such as kinases and proteases, which are critical in various diseases including cancer and inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of a series of thiadiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical study published in Cancer Research, researchers evaluated the anticancer properties of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | MIC = 12 µg/mL for S. aureus and E. coli |
| Anticancer | Inhibits growth in breast cancer cell lines | IC50 = 15 µM; induces apoptosis |
| Enzyme Inhibition | Potential inhibitor of key enzymes involved in disease processes | Modulates activity of kinases and proteases |
Mechanism of Action
The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s key structural motifs are compared to analogs in Table 1.
Table 1. Structural and Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations:
Chlorine Substituents: Compounds with chlorinated aromatic groups (e.g., 5j, 5e, 4e) exhibit higher melting points (132–219°C), suggesting enhanced crystallinity and thermal stability compared to non-chlorinated analogs. The target’s 2-chlorobenzamide may similarly improve stability .
Thioether Variations: The target’s 2-amino-2-oxoethylthio group distinguishes it from analogs with benzylthio (5j) or methylthio (5f) substituents.
Yield Trends : Yields for thiadiazole derivatives range from 67% to 88% in the evidence, with benzylthio-substituted compounds (e.g., 5h, 5m) often achieving higher yields due to favorable reaction kinetics .
Table 2. Reported Bioactivities of Thiadiazole Analogs
Key Observations:
Akt Inhibition : Compounds 3 and 8 () demonstrate potent Akt inhibition via π-π interactions and hydrogen bonding. The target’s 2-chlorobenzamide may similarly engage in hydrophobic interactions with kinase domains .
Antimicrobial Potential: Thiadiazole-thione hybrids (e.g., 5c, ) exhibit antimicrobial properties, suggesting the target’s thioether group could be optimized for such applications .
Antiproliferative Effects: Benzothiazole-thiadiazole hybrids () highlight the scaffold’s versatility in cancer research. The target’s amino-oxoethyl group may modulate selectivity .
Biological Activity
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring, a benzamide moiety, and an amino group that contributes to its biological activity. The presence of chlorine at the para position of the benzamide enhances its solubility and reactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN3O2S |
| Molecular Weight | 287.75 g/mol |
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Studies indicate that it induces cell cycle arrest and apoptosis in various cancer cell lines.
The compound's anticancer effects are attributed to several mechanisms:
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest by downregulating cyclin-dependent kinases (CDKs) such as CDK1 and cyclin A2.
- Apoptosis Induction : The compound promotes apoptosis through modulation of apoptotic markers including Bcl-2 family proteins and activation of caspases .
- Target Interaction : It interacts with proteins involved in cell proliferation and survival pathways, potentially inhibiting tumorigenesis .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
These values indicate that this compound is more potent than cisplatin in certain contexts .
Comparative Analysis with Similar Compounds
Thiadiazole derivatives have been extensively studied for their biological properties. Comparative studies reveal that compounds with similar structures often share anticancer activities but may differ in potency and selectivity.
Notable Comparisons
| Compound Name | IC50 Value (µM) | Activity Type |
|---|---|---|
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-benzamide | 0.084 | Anticancer |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | 4.37 (HepG-2) | Antitumor |
These comparisons illustrate the diverse potential of thiadiazole derivatives in cancer therapy .
Study on Anticancer Activity
In a recent study published in PubMed, researchers synthesized various thiadiazole derivatives and evaluated their anticancer properties against MCF-7 and A549 cells. The findings highlighted that specific modifications to the thiadiazole structure could enhance cytotoxicity while reducing off-target effects .
Mechanistic Insights from Molecular Docking
Molecular docking studies have provided insights into how this compound interacts with key proteins involved in cancer progression. These studies suggest potential binding affinities that correlate with observed biological activities .
Q & A
Basic: What are common synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide?
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or coupling reactions. For example:
- Cyclization with POCl₃ : Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours) yields thiadiazole cores. Precipitation is achieved by pH adjustment (8-9) with ammonia .
- Thiol-alkylation : Substituted thiols (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) react with bromoacetamide derivatives in acetone under reflux with anhydrous K₂CO₃ as a base. Purification involves recrystallization from ethanol .
- Amide coupling : Benzoyl chloride derivatives are condensed with aminothiadiazoles in pyridine or DMF, followed by NaHCO₃ washing and chromatographic purification .
Basic: Which spectroscopic and analytical techniques are used to characterize 1,3,4-thiadiazole derivatives?
Key methods include:
- Spectroscopy :
- X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., hydrogen bonding between amide N-H and thiadiazole N atoms) using SHELX software .
Advanced: How can reaction conditions be optimized to improve yields of thiadiazole derivatives with complex substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in alkylation reactions .
- Catalyst use : Triethylamine or K₂CO₃ accelerates amide bond formation by scavenging HCl .
- Temperature control : Reflux (60–90°C) balances reaction rate and side-product formation. For example, POCl₃-mediated cyclization at 90°C achieves >90% yield .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) removes unreacted precursors, improving purity to >95% .
Advanced: How should researchers address contradictions in reported cytotoxic activities of structurally similar thiadiazole derivatives?
- Validate assay conditions : Compare cell lines (e.g., MCF-7 vs. A549), incubation times, and serum concentrations, as IC₅₀ values vary significantly (e.g., compound 4y showed IC₅₀ = 0.034 mmol L⁻¹ in A549 vs. 0.084 mmol L⁻¹ in MCF-7) .
- Purity verification : Ensure compounds are ≥95% pure via HPLC to exclude impurities skewing results .
- Mechanistic studies : Use molecular docking to assess target binding (e.g., aromatase inhibition in MCF-7 cells) and validate via enzyme assays .
Advanced: How can computational methods enhance the design of thiadiazole-based therapeutics?
- Free Energy Perturbation (FEP) : Predicts substituent effects on binding affinity and BBB permeability (e.g., 2-((5-phenylamino)-1,3,4-thiadiazol-2-yl)thio derivatives optimized via FEP for CNS penetration) .
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with 15-lipoxygenase active sites) to guide functional group modifications (e.g., pyridinyl substituents enhance inhibitory activity) .
- ADMET prediction : Tools like SwissADME evaluate logP and solubility to prioritize derivatives with favorable pharmacokinetics .
Advanced: What crystallographic considerations are critical for X-ray structure determination of thiadiazole derivatives?
- Data quality : High-resolution (<1.0 Å) data minimizes refinement errors. Use synchrotron sources for weakly diffracting crystals .
- Hydrogen bonding : Annotate intermolecular interactions (e.g., N–H⋯N/C=O⋯H–C) to confirm packing stability. For example, centrosymmetric dimers stabilize crystal lattices .
- Software : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles within 2σ of ideal values) .
Advanced: How do structural modifications at the thiadiazole core influence biological activity?
- Position 5 : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity by increasing electrophilicity and target binding .
- Position 2 : Bulky substituents (e.g., cyclohexylmethyl) improve BBB penetration via lipophilicity (logP ~3.5) .
- Side chains : Acetamide or sulfonamide groups at R² positions modulate solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
